Potency Comparison: Ivachtin (IC50 = 23 nM) vs. Pan-Caspase Inhibitor Z-VAD-FMK and Selective Non-Peptide AZ 10417808
Ivachtin inhibits caspase-3 enzymatic activity with an IC50 of 23 nM, placing it in a distinct potency bracket relative to key comparators. It is approximately 10.7-fold less potent than the non-peptide inhibitor AZ 10417808 (Ki = 247 nM; cross-study comparison) but exhibits a different selectivity pattern [1]. More importantly, Ivachtin provides a mechanistically distinct alternative to the pan-caspase inhibitor Z-VAD-FMK, which displays highly variable potency across systems (IC50 = 1.5 nM to 5.8 mM) and lacks target specificity .
| Evidence Dimension | Caspase-3 enzymatic inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | AZ 10417808: Ki = 247 nM; Z-VAD-FMK: IC50 = 1.5 nM - 5.8 mM (pan-caspase, system-dependent) |
| Quantified Difference | Ivachtin is ~10.7-fold more potent than AZ 10417808 by IC50/Ki; Ivachtin offers consistent single-target potency versus Z-VAD-FMK's variable, broad-spectrum inhibition. |
| Conditions | Recombinant caspase-3 enzyme assay; staurosporine-induced apoptosis in Jurkat T cells [1] |
Why This Matters
Procurement of Ivachtin is justified when an intermediate potency (23 nM) combined with non-competitive reversibility is required, avoiding the extreme potency that can limit assay window or the pan-caspase activity that obscures caspase-3-specific biology.
- [1] Kravchenko, D. V., Kuzovkova, Y. A., Kysil, V. M., Tkachenko, S. E., Maliarchouk, S., Okun, I. M., ... & Ivachtchenko, A. V. (2005). Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 48(11), 3680-3683. View Source
